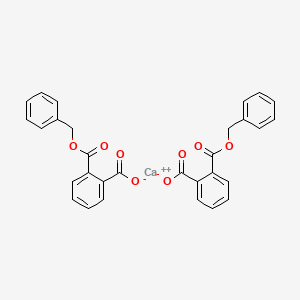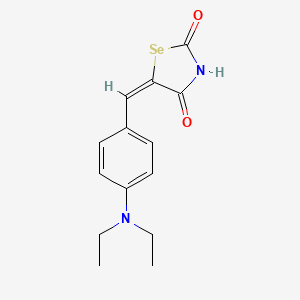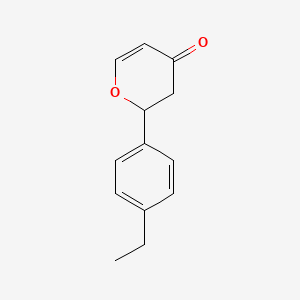
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) is a chemical compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-ethylphenyl ketone with a suitable dihydropyran precursor in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethylphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
Tetrahydro-4H-pyran-4-one: A structurally related compound with similar reactivity.
Ethylmaltol: Another pyranone derivative with applications in the food industry as a flavor enhancer.
Uniqueness
4H-Pyran-4-one,2-(4-ethylphenyl)-2,3-dihydro-,(-)-(9CI) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
分子式 |
C13H14O2 |
|---|---|
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-(4-ethylphenyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C13H14O2/c1-2-10-3-5-11(6-4-10)13-9-12(14)7-8-15-13/h3-8,13H,2,9H2,1H3 |
InChI 键 |
FIPRDXYZRDTVNU-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)C2CC(=O)C=CO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


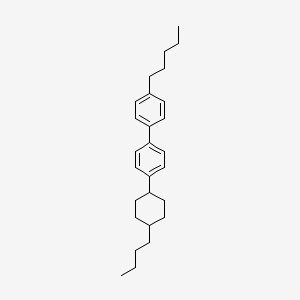
![2H-[1]Benzothiopyrano[2,3-c]pyridine,1,3,4,10a-tetrahydro-2-methyl-,(+)-(8CI)](/img/structure/B13807979.png)
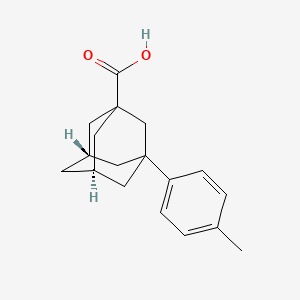
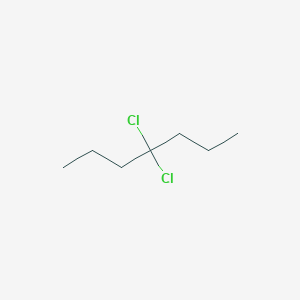
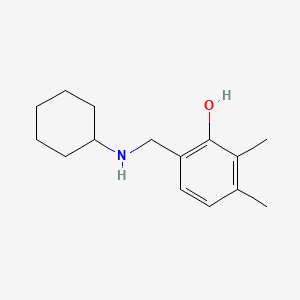
![3,9-Dihydroxy-6-oxo-1,7-dipentylbenzo[b][1,4]benzodioxepine-2-carboxylic acid](/img/structure/B13807999.png)
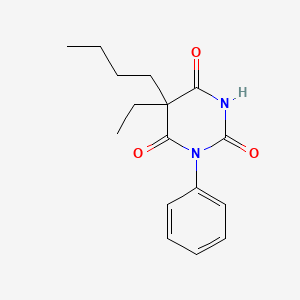
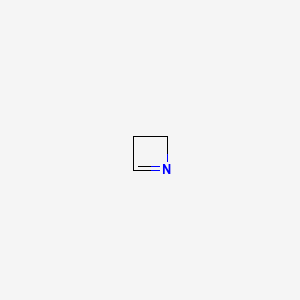
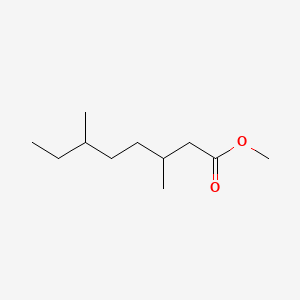
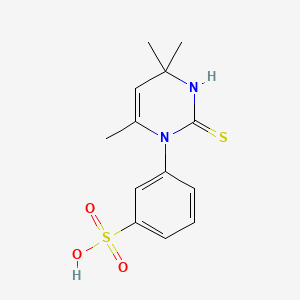
![(2E)-1,1,3-trimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indole;iodide](/img/structure/B13808038.png)
